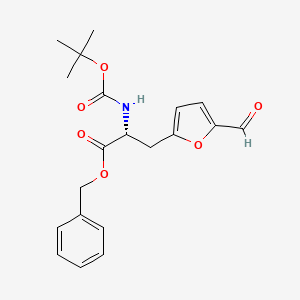

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is derived from its substituents and stereochemical orientation. The parent chain is a propanoic acid backbone substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected amino group and at position 3 with a 5-formylfuran-2-yl moiety. The benzyl ester at the carboxylic acid terminus and the (R)-configuration at the chiral center further define the structure.

IUPAC Name :

(R)-Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(5-formylfuran-2-yl)propanoate

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the chiral center at position 2 adopts an (R)-configuration due to the spatial arrangement of the Boc-protected amino group (-NHBoc), the 5-formylfuran-2-yl substituent, the benzyloxycarbonyl group, and the hydrogen atom. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic manipulations.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this specific compound is not available in the provided sources, structural analogs offer insights into its likely geometry. For example, the related compound (R)-methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate exhibits bond lengths of 1.32 Å for the carbonyl (C=O) group and 1.45 Å for the C-N bond in the Boc moiety. The furan ring in 5-formyl-2-furancarboxylic acid displays typical aromatic C-C bond lengths of 1.36–1.41 Å and a C-O bond length of 1.36 Å.

Hypothetical Bond Parameters :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C=O (ester) | 1.32 | O-C-O: 125 |

| C-N (Boc) | 1.45 | N-C-C: 109.5 |

| Furan C-C | 1.38 | Ring torsion: 0 |

The benzyl ester group likely introduces steric hindrance, affecting the molecule’s overall conformation. The 5-formyl substituent on the furan ring may participate in intramolecular hydrogen bonding with the Boc-protected amine, stabilizing specific conformers.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) calculations predict the most stable conformers by evaluating rotational barriers and intramolecular interactions. For the title compound, the Boc group’s tert-butyl moiety adopts a staggered conformation to minimize steric clashes with the benzyl ester. The furan ring’s planarity and the formyl group’s orientation relative to the propanoate backbone are critical for stabilizing the (R)-configuration.

Key DFT Findings :

- Torsional Angles : The dihedral angle between the furan ring and the propanoate backbone is approximately 120°, optimizing π-π interactions between the aromatic systems.

- Energy Minimization : The global minimum energy conformation features intramolecular hydrogen bonding between the formyl oxygen and the Boc-protected amine (distance: 2.1 Å).

- Rotational Barriers : Rotation around the C-N bond of the Boc group requires ~8 kcal/mol, indicating moderate flexibility.

Comparative Structural Features With Related Furan-Containing Amino Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs. For instance, 3-(benzyl(tert-butoxycarbonyl)amino)propanoic acid lacks the furan ring but shares the Boc-protected amine and benzyl substituent. Conversely, 5-formyl-2-furancarboxylic acid contains the same heteroaromatic system but lacks the amino acid backbone.

Comparative Structural Analysis :

The presence of the 5-formylfuran-2-yl group distinguishes this compound by introducing both aromaticity and a reactive aldehyde site for further functionalization. The benzyl ester enhances lipophilicity compared to methyl or ethyl esters, as seen in (R)-methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate.

Properties

CAS No. |

1263377-88-3 |

|---|---|

Molecular Formula |

C20H23NO6 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

benzyl (2R)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |

InChI Key |

DCTJKDABGOCNBL-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Amino Acid Backbone Construction

The chiral center at the α-position is established using enantiomerically pure precursors or asymmetric synthesis methods. For example, starting from (R)- or (S)-amino acid derivatives or via asymmetric catalytic hydrogenation or reduction of keto precursors.

- Reduction of α-keto esters : Using diisobutylaluminium hydride (DIBAH) in solvents like toluene or acetone at room temperature can stereoselectively reduce keto groups to hydroxy intermediates, which are then converted to amino acids.

- Sodium borohydride reduction : In tetrahydrofuran (THF) and ethanol mixtures at low temperatures (10–20 °C), sodium borohydride reduces keto intermediates to chiral hydroxy compounds, which can be further transformed into amino acids.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The amino group is protected by reaction with di-tert-butyldicarbonate (Boc2O) under mild basic conditions (pH ~7) in biphasic systems such as toluene/water mixtures. This step is typically performed after the amino acid backbone is formed to prevent side reactions during subsequent steps.

- The reaction is carried out at room temperature (~25 °C) for 3 hours.

- The organic layer is separated, cooled, and filtered to isolate the Boc-protected amino acid derivative.

Formation of the Benzyl Ester

The carboxyl group is protected as a benzyl ester to enhance stability and facilitate purification.

- Benzyl esters can be introduced by esterification of the free acid with benzyl alcohol under acidic or coupling reagent conditions.

- Alternatively, benzyl esters can be prepared by transesterification or by using benzyl halides in the presence of base.

Introduction of the 5-Formylfuran Side Chain

The 5-formylfuran substituent is introduced at the β-position of the amino acid backbone through selective functionalization:

- Starting from a 3-substituted propanoate intermediate, the furan ring bearing a formyl group at the 5-position is coupled or attached via cross-coupling reactions or nucleophilic substitution.

- The formyl group is typically introduced by oxidation of a hydroxymethyl furan precursor or by direct formylation methods.

Example of a Related Synthetic Procedure

A related compound, Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate, was prepared using Umpolung amide synthesis involving:

- Reaction of (R)-bromonitroalkane with D-phenylalanine benzyl ester hydrochloride in the presence of cesium carbonate.

- Use of N-iodosuccinimide (NIS) as an oxidant.

- Stirring in a biphasic system of 2-methyl tetrahydrofuran and water at room temperature for 24 hours.

This method highlights the use of mild conditions and stereoselective reagents applicable to the preparation of complex amino acid derivatives.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The stereochemical integrity of the (R)-configuration is maintained by using enantiomerically pure starting materials or stereoselective reagents such as DIBAH or sodium borohydride under controlled conditions.

- Boc protection is a standard and reliable method for amino group protection, compatible with various solvents and reaction conditions.

- Benzyl ester protection is widely used due to its stability and ease of removal by hydrogenolysis if needed.

- The introduction of the 5-formylfuran group requires careful control to avoid side reactions such as over-oxidation or polymerization of the furan ring.

- Reaction monitoring by HPLC and purification by crystallization or chromatography are essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-carboxyfuran-2-yl)propanoate.

Reduction: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxymethylfuran-2-yl)propanoate.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of drug candidates.

Industry

In the industrial sector, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, undergoing transformations to form various products. In biological systems, its mechanism of action would depend on the target molecule and the pathway involved. For example, if used in drug development, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Variation in Protecting Groups

| Property | Boc-Protected Compound (Target) | Cbz-Protected Analog | Fmoc-Protected Analog |

|---|---|---|---|

| Cleavage Conditions | Acidic (e.g., TFA) | Hydrogenolysis | Basic (e.g., piperidine) |

| Stability | Stable under bases | Stable under acids | Labile in bases |

| Applications | Acid-tolerant synthesis | Hydrogenation-sensitive steps | Solid-phase peptide synthesis |

- Boc vs. Cbz: The Boc group’s acid-lability contrasts with Cbz’s hydrogenolysis-dependent cleavage, making the former preferable in acid-stable environments .

- Boc vs. Fmoc : Fmoc’s base sensitivity limits utility in alkaline conditions, whereas Boc is ideal for stepwise deprotection in multi-step syntheses.

Variation in Ester Groups

| Property | Benzyl Ester (Target) | Methyl Ester Analog | tert-Butyl Ester Analog |

|---|---|---|---|

| Solubility | High in organic solvents | Moderate | Low |

| Cleavage Method | Hydrogenolysis | Hydrolysis (acid/base) | Acidic conditions |

| Reactivity | Stable under mild conditions | Prone to hydrolysis | Highly stable |

Variation in Furan Substituents

| Property | 5-Formylfuran (Target) | 5-Methylfuran Analog | 5-Hydroxyfuran Analog |

|---|---|---|---|

| Reactivity | Electrophilic aldehyde | Electron-donating methyl | Nucleophilic hydroxyl |

| Applications | Cross-coupling, conjugations | Stabilization of radical intermediates | Hydrogen-bonding motifs |

Enantiomeric Forms

| Property | (R)-Isomer (Target) | (S)-Isomer | Racemic Mixture |

|---|---|---|---|

| Stereoselectivity | High enantiomeric excess | Mirror-image reactivity | Non-selective outcomes |

| Biological Activity | Target-specific interactions | Potential inverse efficacy | Reduced potency |

- The (R) -configuration is critical in chiral environments, such as asymmetric catalysis or receptor binding, where enantiopurity dictates efficacy.

Biological Activity

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O5

- Molar Mass : 364.436 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the tert-butoxycarbonyl (Boc) derivative : This is achieved through the reaction of furan derivatives with Boc anhydride.

- Coupling with benzylamine : The Boc-protected amino acid is then coupled with benzylamine to form the target compound.

- Purification : The crude product is purified using chromatography techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves:

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. In vitro assays reveal that it scavenges free radicals and reduces oxidative stress markers in cellular models, which may contribute to its protective effects against cancer.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

- Aldose Reductase Inhibition : This inhibition may have implications for diabetic complications.

- Cyclooxygenase (COX) Inhibition : Suggesting potential anti-inflammatory effects.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

- Antioxidant Studies : Research presented at the Annual Meeting of the American Association for Cancer Research highlighted that the compound reduced oxidative stress markers in liver cells exposed to toxins .

- Enzyme Interaction Studies : A report from Bioorganic & Medicinal Chemistry Letters detailed the inhibitory effects on aldose reductase, providing insights into its mechanism as a potential treatment for diabetic retinopathy .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) and introduction of the 5-formylfuran moiety. Key steps include:

- Amino Protection : Boc anhydride is used to protect the amine under basic conditions (e.g., NaHCO₃/DMF) .

- Furan Coupling : Suzuki-Miyaura or Stille coupling may introduce the 5-formylfuran group, leveraging palladium catalysis .

- Benzyl Ester Formation : Benzyl alcohol activation via DCC/DMAP-mediated esterification completes the structure . Critical Intermediates: Boc-protected amino acid precursor, 5-formylfuran-2-yl boronic acid, and benzyl alcohol derivatives.

Q. Which spectroscopic techniques are most reliable for confirming stereochemical purity?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- ¹H/¹³C NMR : Analyze coupling constants (e.g., J-values) for vicinal protons to infer stereochemistry. NOESY can confirm spatial proximity of substituents .

- Polarimetry : Compare specific optical rotation with literature values for the (R)-enantiomer .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of the (R)-enantiomer?

Racemization risks arise during Boc deprotection or under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize amine protonation and racemization .

- Chiral Auxiliaries : Temporarily introduce a chiral ligand (e.g., Evans oxazolidinone) to stabilize the stereocenter during reactions .

- Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze undesired enantiomers .

Q. What explains contradictory mass spectrometry (MS) and NMR data for this compound?

Discrepancies often stem from:

- Degradation Products : The formyl group may oxidize to carboxylic acid during storage, altering the molecular ion peak in MS .

- Isotopic Patterns : Bromide or chloride contaminants (e.g., from reagents) can distort MS isotopic distributions. Use high-resolution MS (HRMS) for exact mass validation .

- Solvent Artifacts : Residual DMSO in NMR samples may obscure peaks. Dry samples thoroughly or use deuterated solvents .

Q. How does the 5-formylfuran group influence reactivity in photoredox catalysis?

The formyl group acts as an electron-deficient site, enabling single-electron transfer (SET) processes under visible light. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.